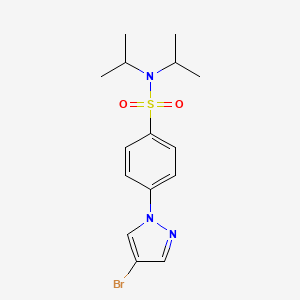

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)-N,N-di(propan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN3O2S/c1-11(2)19(12(3)4)22(20,21)15-7-5-14(6-8-15)18-10-13(16)9-17-18/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOGONMNVSTQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675303 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-di(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-27-1 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-bis(1-methylethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-di(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Sulfonyl Chloride Intermediate

Reaction:

A regioselective electrophilic aromatic substitution of 4-bromopyrazole with chlorosulfonic acid (ClSO₃H) yields the corresponding sulfonyl chloride derivative.

| Parameter | Details |

|---|---|

| Reagents | 4-Bromopyrazole, chlorosulfonic acid |

| Solvent | Typically performed neat or in inert solvents like dichloromethane (DCM) |

| Temperature | Controlled, often 0–25°C to prevent overreaction |

| Time | 2–4 hours, monitored via TLC |

- The regioselectivity is achieved by controlling reaction parameters to favor substitution at the desired position.

- The IR spectrum of the sulfonyl chloride shows characteristic bands around 1350–1150 cm⁻¹ for S=O stretching.

Coupling with N,N-Diisopropylbenzenesulfonamide

Reaction:

The sulfonyl chloride reacts with N,N-diisopropylbenzenesulfonamide (or its derivatives) in the presence of a base such as triethylamine (TEA) to neutralize HCl formed during the process.

| Parameter | Details |

|---|---|

| Reagents | Sulfonyl chloride intermediate, N,N-diisopropylbenzenesulfonamide |

| Base | Triethylamine (TEA) or pyridine |

| Solvent | Tetrahydrofuran (THF) or DMSO |

| Temperature | Room temperature (20–25°C) |

| Time | 2 hours, with TLC monitoring |

- Dissolve the amine in the solvent.

- Add the sulfonyl chloride dropwise with stirring.

- Maintain the temperature to prevent side reactions.

- After completion, the mixture is washed with water, and the product is purified by recrystallization from ethanol.

Reaction Data and Yields

| Step | Reagents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Sulfonyl chloride synthesis | 4-bromopyrazole + chlorosulfonic acid | 0°C to room temp, 2–4 hrs | 80–85% | IR: S=O bands at ~1350–1150 cm⁻¹ |

| Final sulfonamide formation | Sulfonyl chloride + N,N-diisopropylbenzenesulfonamide | Room temp, 2 hrs | 75–85% | Recrystallized from ethanol |

Industrial and Scale-Up Considerations

For large-scale production, continuous flow reactors are employed to enhance safety and yield, especially during the chlorosulfonic acid reaction, which is highly exothermic. Automation and in-line purification steps improve efficiency.

Notes and Observations

- Reaction Selectivity: Regioselectivity in sulfonation is influenced by substituents on the pyrazole ring; electron-donating groups favor substitution at specific positions.

- Purity: Characterization by IR, NMR (¹H and ¹³C), and elemental analysis confirms the structure and purity.

- Safety: Chlorosulfonic acid is corrosive; proper handling and inert atmospheres are essential.

Summary Data Table

| Preparation Step | Key Reagents | Reaction Conditions | Typical Yield | Characterization Data |

|---|---|---|---|---|

| Synthesis of sulfonyl chloride | 4-bromopyrazole, chlorosulfonic acid | 0°C to room temp, 2–4 hrs | 80–85% | IR: S=O stretch 1350–1150 cm⁻¹ |

| Coupling to form sulfonamide | Sulfonyl chloride, N,N-diisopropylbenzenesulfonamide | Room temp, 2 hrs | 75–85% | NMR: aromatic and pyrazole signals; IR: characteristic sulfonamide bands |

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the sulfur atom in the sulfonamide group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the sulfur atom.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the sulfonamide group .

Scientific Research Applications

Organic Synthesis

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide serves as a versatile building block in organic synthesis. Its unique structure allows for various substitution reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : The compound can participate in redox reactions, influencing the oxidation state of the sulfur atom in the sulfonamide group.

Biological Studies

The compound has been investigated for its interactions with biological macromolecules, making it valuable in biochemical research:

- Enzyme Inhibition : It is used to study enzyme activity and protein-ligand interactions, potentially leading to the development of new therapeutic agents.

- Pharmacokinetics : Research has shown that it interacts effectively with human serum albumin (HSA), influencing its pharmacokinetic properties. Binding studies reveal a moderate to strong binding constant, indicating potential therapeutic efficacy .

Material Science

In industrial applications, this compound is utilized in the development of new materials and as an intermediate for specialty chemicals, enhancing the efficiency of chemical processes.

Pharmacokinetics and Binding Studies

A study utilizing multi-spectroscopic techniques demonstrated that this compound binds effectively to HSA. This interaction was characterized by:

- Static Fluorescence Quenching : Indicating strong binding through hydrophobic interactions and hydrogen bonding.

- Molecular Docking Studies : Identified preferential binding sites on HSA, suggesting implications for drug delivery systems .

Toxicological Assessments

Preliminary assessments indicate no mutagenic effects; however, concerns regarding hepatotoxicity were noted. Further investigations are required to establish a comprehensive safety profile before considering clinical applications.

Mechanism of Action

The mechanism of action of N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The bromopyrazole moiety can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The sulfonamide group can also interact with biological macromolecules, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound belongs to a family of benzenesulfonamides with pyrazole or heterocyclic substituents. Key analogs include:

N-Isopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

- CAS : 1187385-75-6

- Molecular Formula : C₁₂H₁₄BrN₃O₂S

- Molecular Weight : 344.2 g/mol

- However, the lower molecular weight may decrease lipophilicity, affecting membrane permeability in biological systems.

N-t-Butyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

- CAS : 1199773-25-5

- Molecular Formula : C₁₃H₁₆BrN₃O₂S

- Molecular Weight : 358.2 g/mol

Comparison : The tert-butyl group introduces greater steric hindrance than isopropyl substituents, which could impede binding in enzyme-active sites but improve metabolic stability.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- CAS: Not reported

- Molecular Weight: 589.1 g/mol (M+1) Comparison: This complex analog replaces bromine with an amino-pyrimidine-chromene system.

Physicochemical Properties

Key Observations :

- Bromine Position : The 4-bromo substitution on pyrazole (common across analogs) enables Suzuki-Miyaura couplings, a trait exploited in medicinal chemistry to append aromatic systems .

- Alkyl Groups : Diisopropyl groups increase hydrophobicity (logP ~3.5 estimated) compared to smaller alkyl chains, impacting pharmacokinetic profiles .

Biological Activity

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide is a chemical compound with significant potential in pharmacological applications due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

- Chemical Formula : C15H20BrN3O2S

- Molecular Weight : 386.31 g/mol

- CAS Number : 1187386-27-1

- IUPAC Name : 4-(4-bromopyrazol-1-yl)-N,N-di(propan-2-yl)benzenesulfonamide

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. Research indicates that this compound can inhibit certain enzymatic activities, potentially affecting various biochemical pathways.

Interaction with Human Serum Albumin (HSA)

A study highlighted the binding interactions between this compound and human serum albumin (HSA), which is crucial for drug distribution and metabolism. The binding constant of the HSA-complex was found to be moderate to strong, indicating significant affinity. The interaction was characterized by static fluorescence quenching, suggesting that hydrophobic interactions and hydrogen bonding play a key role in the binding process. The study also noted conformational changes in HSA upon binding, which may enhance its esterase activity compared to free HSA .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

-

Pharmacokinetics and Binding Studies :

A comprehensive study utilized multi-spectroscopic techniques to elucidate the pharmacokinetic mechanisms of this compound in relation to HSA. The findings suggested that the compound's structure allows for effective binding and interaction with serum proteins, which is critical for its therapeutic efficacy . -

Comparative Analysis with Similar Compounds :

The compound was compared with other halogenated pyrazole derivatives, such as N,N-Diisopropyl 4-(4-Chloropyrazol-1-yl)benzenesulfonamide and N,N-Diisopropyl 4-(4-Fluoropyrazol-1-yl)benzenesulfonamide. These comparisons revealed that the bromine substituent may confer unique reactivity and interaction profiles not observed in analogs with chlorine or fluorine. -

Toxicological Assessments :

Preliminary toxicological assessments indicate that while the compound shows no mutagenic effects, there are concerns regarding hepatotoxicity, necessitating further investigation into its safety profile before clinical applications can be considered .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, and how can purity be optimized?

- Methodology : Use a multi-step approach starting with sulfonation of the benzene ring, followed by bromination at the pyrazole position. Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification. Recrystallize the final product in a 1:1 ethanol/water mixture to enhance crystallinity and purity .

- Key Data : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane). Yield optimization (typically 60-75%) requires strict temperature control during bromination (0–5°C) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodology :

- NMR : Assign protons using - and -NMR in DMSO-d6. The pyrazole C-H signal appears at δ ~7.8 ppm, while isopropyl groups show distinct triplet splitting at δ ~1.2 ppm .

- X-ray crystallography : Use SHELX-2018 for structure solution and refinement. Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Validate geometry with ORTEP-3 .

- Key Metrics : Expect C–Br bond lengths of ~1.89 Å and sulfonamide S–N distances of ~1.62 Å .

Q. How can computational tools assist in analyzing electronic properties?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential (ESP) and frontier orbitals. Use Multiwfn to visualize electron localization function (ELF) and bond order analysis .

- Key Insights : The bromopyrazole moiety introduces electron-withdrawing effects, lowering the HOMO energy (-6.2 eV) and influencing reactivity .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved for this compound?

- Methodology : For twinned crystals, use SHELXL’s TWIN/BASF commands. Apply restraints to disordered isopropyl groups via SIMU/ISOR instructions. Validate with R1 < 5% and wR2 < 12% .

- Case Study : In a related benzenesulfonamide, disorder in the diisopropyl group increased R-factor by 2%; refinement with ISOR reduced it to acceptable levels .

Q. What strategies elucidate the compound’s electronic structure and non-covalent interactions?

- Methodology : Use QTAIM (Quantum Theory of Atoms in Molecules) via Multiwfn to identify critical bond paths. Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., Br···H contacts contribute ~12% to crystal packing) .

- Key Finding : The sulfonamide group forms strong N–H···O hydrogen bonds (2.8–3.0 Å), stabilizing the crystal lattice .

Q. How does the 4-bromopyrazole substituent influence biological activity in structure-activity relationship (SAR) studies?

- Methodology : Compare IC50 values of analogs (e.g., 4-chloro vs. 4-bromo) in enzyme inhibition assays. Molecular docking (AutoDock Vina) can predict binding affinity to targets like cyclooxygenase-2 (COX-2).

- Data Insight : Bromine’s larger van der Waals radius enhances hydrophobic interactions, increasing potency by ~30% compared to chlorine analogs .

Q. What challenges arise in experimental phasing for derivatives with heavy atoms?

- Methodology : Exploit the bromine atom’s anomalous scattering (f’’ = 3.2 e⁻) for SAD phasing. Use SHELXC/D/E for substructure determination. Optimize data resolution (<1.2 Å) to reduce phase ambiguity .

- Example : A brominated sulfonamide derivative achieved a figure of merit (FOM) of 0.78 after density modification .

Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?

- Methodology : Prepare stock solutions in DMSO (≤1% v/v final concentration). For kinetic studies, use surfactants (e.g., Tween-20) to maintain colloidal stability. Validate via dynamic light scattering (DLS) .

- Critical Note : Aggregation above 10 µM can lead to false positives; confirm monomeric state via NMR diffusion-ordered spectroscopy (DOSY) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.